molecular formula C22H25NO4 B11397651 2-butoxy-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide

2-butoxy-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11397651
M. Wt: 367.4 g/mol
InChI Key: WCHQECUHXNMXEF-UHFFFAOYSA-N
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Description

2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with butoxy and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butanol and a suitable leaving group.

    Attachment of Furan Groups: The furan groups can be attached through a series of reactions involving furan-2-carbaldehyde and 5-methylfuran-2-carbaldehyde, followed by reductive amination to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The butoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan rings and benzamide core can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-BUTOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the 5-methylfuran group.

    N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE: Lacks the butoxy group.

    2-BUTOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE: Lacks the furan-2-yl group.

Uniqueness

2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both furan and 5-methylfuran groups, which may impart distinct chemical and biological properties. The combination of these groups with the butoxy-substituted benzamide core makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

2-butoxy-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C22H25NO4/c1-3-4-13-26-21-10-6-5-9-20(21)22(24)23(15-18-8-7-14-25-18)16-19-12-11-17(2)27-19/h5-12,14H,3-4,13,15-16H2,1-2H3

InChI Key

WCHQECUHXNMXEF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)CC3=CC=C(O3)C

Origin of Product

United States

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